1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride

Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, providing a precise description of the molecule's structural features. The compound's official designation encompasses several key structural elements: the propanol backbone (1-Propanol), the amino-substituted ethyl chains (3-((2-((2-chloroethyl)amino)ethyl)amino)), the phosphate ester functionality (dihydrogen phosphate (ester)), and the salt form (dihydrochloride). This comprehensive naming system ensures unambiguous identification across scientific literature and regulatory documents.

Alternative nomenclature systems have been employed to describe this compound, reflecting different emphasis on structural features or applications. The United States Pharmacopeia (USP) designation as "Cyclophosphamide Related Compound D" emphasizes its relationship to the parent drug cyclophosphamide. Chemical database entries often utilize simplified versions such as "3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate dihydrochloride," which maintains structural accuracy while improving readability. These variations in nomenclature demonstrate the compound's importance across multiple scientific disciplines and regulatory frameworks.

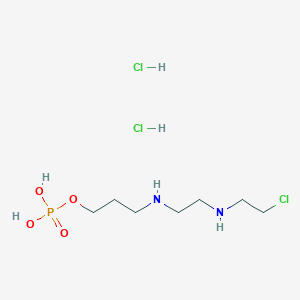

The molecular formula C₇H₁₈ClN₂O₄P·2HCl provides a concise representation of the compound's atomic composition, indicating the presence of seven carbon atoms, eighteen hydrogen atoms, three chlorine atoms (one in the organic framework and two as hydrochloride counterions), two nitrogen atoms, four oxygen atoms, and one phosphorus atom. This formula reveals the compound's relatively modest molecular complexity while highlighting the presence of heteroatoms that contribute to its biological activity. The inclusion of two hydrochloride molecules as counterions reflects the compound's basic nature due to the amino groups present in its structure.

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader story of nitrogen mustard development and cyclophosphamide discovery. The genesis of this compound traces back to the serendipitous observations made during World War II, when medical examination of survivors from the 1943 Bari incident revealed the profound effects of mustard gas exposure on lymphocyte populations. These observations prompted researchers at Yale School of Medicine, including Alfred Gilman and Louis Goodman, to investigate nitrogen mustards as potential cancer therapeutics, ultimately leading to the development of the first chemotherapy drug mustine (HN2) in December 1942.

The evolution from simple nitrogen mustards to more sophisticated compounds like cyclophosphamide and its metabolites represents a remarkable journey of medicinal chemistry innovation spanning several decades. Cyclophosphamide itself was developed as part of efforts to create "latent" alkylating agents that could be selectively activated in target tissues, thereby reducing systemic toxicity. The discovery that cyclophosphamide undergoes complex metabolic transformations to produce active species like phosphoramide mustard marked a crucial breakthrough in understanding the drug's mechanism of action.

The identification and characterization of cyclophosphamide metabolites, including the compound under discussion, emerged from intensive research efforts in the 1950s and 1960s aimed at understanding the drug's pharmacokinetics and pharmacodynamics. Studies by Friedman and Seligman in 1954 had already synthesized phosphoramide mustard, the principal active metabolite of cyclophosphamide, before the parent drug was even discovered. This historical precedent demonstrates the complex and often non-linear nature of drug discovery, where understanding of metabolites sometimes preceded knowledge of their precursors.

The formal recognition of this compound as "Cyclophosphamide Related Compound D" by the United States Pharmacopeia reflects its established importance in pharmaceutical quality control and research applications. The development of standardized reference materials for cyclophosphamide-related compounds has facilitated consistent research methodologies and regulatory oversight across the pharmaceutical industry. This standardization process represents the culmination of decades of analytical chemistry advancement and regulatory framework development.

Contemporary research continues to build upon this historical foundation, with modern analytical techniques providing unprecedented insights into the structure-activity relationships of these compounds. The availability of high-resolution spectroscopic methods, computational chemistry tools, and advanced pharmacokinetic modeling has enabled researchers to develop a more sophisticated understanding of how molecular structure influences biological activity and therapeutic outcomes.

Position Within Alkylating Agent Classifications

This compound occupies a distinctive position within the alkylating agent classification system, representing a hybrid between classical nitrogen mustards and phosphoramide-based compounds. The compound's structural features place it firmly within the nitrogen mustard family due to the presence of the bis(2-chloroethyl)amino functional group, which serves as the primary alkylating moiety. However, the incorporation of the phosphate ester group distinguishes it from traditional nitrogen mustards and aligns it more closely with the phosphoramide mustard subclass of alkylating agents.

The alkylating agent classification system traditionally categorizes compounds based on their chemical structure and mechanism of action, with major groups including nitrogen mustards, alkyl sulfonates, nitrosoureas, triazenes, and platinum compounds. Within the nitrogen mustard category, compounds are further subdivided based on their chemical substituents and activation mechanisms. Classical nitrogen mustards like mustine (HN2) and mechlorethamine act directly as alkylating agents, while prodrug forms like cyclophosphamide require metabolic activation to generate their active species.

The phosphoramide mustard subclass, to which this compound belongs, represents an evolution in alkylating agent design that incorporates phosphorus-containing functional groups to modify pharmacokinetic properties and tissue selectivity. These compounds typically exhibit improved water solubility compared to their purely organic counterparts and may demonstrate altered patterns of cellular uptake and distribution. The phosphate ester group in the compound under discussion contributes to these favorable properties while maintaining the essential alkylating functionality required for anticancer activity.

| Classification Level | Category | Key Characteristics | Examples |

|---|---|---|---|

| Primary | Alkylating Agents | DNA cross-linking capability | Nitrogen mustards, platinum compounds |

| Secondary | Nitrogen Mustards | Bis(2-chloroethyl)amino group | Mustine, cyclophosphamide, melphalan |

| Tertiary | Phosphoramide Mustards | Phosphorus-containing functional groups | Cyclophosphamide metabolites, phosphoramide mustard |

| Quaternary | Cyclophosphamide-Related | Metabolic relationship to cyclophosphamide | Compound D, phosphoramide mustard, acrolein |

The mechanism of action shared among alkylating agents involves the formation of covalent bonds with nucleophilic sites in DNA, primarily at the N-7 position of guanine residues. This alkylation can result in single-strand DNA modifications, interstrand cross-links, or intrastrand cross-links, all of which interfere with DNA replication and transcription processes. The specific pattern of DNA damage produced by different alkylating agents influences their therapeutic efficacy and toxicity profiles, making structure-activity relationship studies crucial for drug development efforts.

Modern understanding of alkylating agent pharmacology emphasizes the importance of metabolic activation pathways in determining therapeutic outcomes. Compounds like cyclophosphamide rely on hepatic cytochrome P450 enzymes for conversion to active metabolites, while the compound under discussion may represent an intermediate or alternative product in these metabolic cascades. This metabolic complexity provides opportunities for developing agents with improved selectivity for cancer cells over normal tissues, a goal that continues to drive contemporary anticancer drug development.

Properties

IUPAC Name |

3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNQBDJOMAOTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166417 | |

| Record name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158401-51-5 | |

| Record name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158401515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride, commonly referred to as a metabolite of cyclophosphamide, is a compound with significant biological activity. Its structure includes a propanol backbone and two chloroethylamino groups, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H20Cl3N2O4P

- Molecular Weight : 333.6 g/mol

- CAS Number : 158401-51-5

- IUPAC Name : 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate; dihydrochloride

The compound's structural complexity allows it to interact with various biological targets, primarily due to the presence of the chloroethylamino moiety, which is known for its alkylating properties.

This compound exerts its biological effects primarily through the following mechanisms:

- Alkylation of DNA : The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is crucial in its role as an antineoplastic agent.

- Induction of Apoptosis : By damaging DNA, the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

The primary application of this compound is in cancer therapy, particularly as a metabolite of cyclophosphamide. Cyclophosphamide is widely used in chemotherapy regimens for various cancers including:

- Lymphomas

- Leukemias

- Solid tumors

Studies have shown that the active metabolites derived from cyclophosphamide exhibit significant cytotoxic effects on rapidly dividing cells. The specific compound discussed here has been implicated in enhancing the efficacy of treatment protocols involving cyclophosphamide.

Case Studies

-

Cyclophosphamide Efficacy in Lymphoma Treatment :

- A clinical study evaluated the efficacy of cyclophosphamide in combination with other agents in treating non-Hodgkin lymphoma. Patients showed a significant response rate correlating with levels of its active metabolites, including this compound .

-

Combination Therapy for Breast Cancer :

- Research indicated that combining cyclophosphamide with targeted therapies improved outcomes in breast cancer patients. The metabolites were monitored for their biological activity and contribution to therapeutic effects .

Toxicity and Side Effects

While the compound exhibits potent anticancer activity, it is also associated with several side effects due to its mechanism of action:

- Bone Marrow Suppression : A common side effect leading to neutropenia and increased infection risk.

- Gastrointestinal Toxicity : Nausea and vomiting are frequently reported.

Comparison with Similar Compounds

Monohydrochloride Analog (CAS 40253-51-8)

Amustaline Dihydrochloride (CAS 210584-54-6)

- Structure: Contains a bis(2-chloroethyl)aminoethyl group linked to a propanoate ester and an acridinyl moiety .

- Molecular Weight : 507.28 g/mol (higher due to aromatic systems).

- Key Differences: The acridinyl group enhances intercalation with DNA, increasing cytotoxicity .

Tris(2,3-Dichloropropyl) Phosphate (TDCPP, CAS 78-43-3)

- Structure : Phosphate ester with three 2,3-dichloropropyl chains .

- Molecular Formula : C₉H₁₅Cl₆O₄P.

- Key Differences: Higher chlorine content (Cl₆) increases environmental persistence and toxicity (classified as a carcinogen) . LogP: ~4.3 (more lipophilic), leading to bioaccumulation .

- Applications : Flame retardant in plastics and textiles, unlike the pharmaceutical focus of the target compound .

Propanol Derivatives with Amino/Ester Groups (CAS 553-63-9)

- Structure: 3-(Diethylamino)-2,2-dimethylpropanol esterified with 4-aminobenzoate .

- Higher LogP (~2.5) due to aromatic ester and diethylamino groups .

- Applications : Local anesthetic or antimicrobial agent .

Comparative Data Table

Key Research Findings

- Alkylation Efficiency: The target compound’s bis(chloroethyl)amino group enables DNA crosslinking, comparable to nitrogen mustards like cyclophosphamide .

- Solubility vs. Activity: The dihydrochloride form’s higher solubility improves bioavailability over the monohydrochloride analog but may reduce tissue penetration .

- Environmental Impact : Unlike TDCPP, the target compound’s pharmaceutical use limits environmental release, though chloroethyl groups require careful disposal .

Preparation Methods

Stepwise Alkylation and Phosphorylation

The compound’s synthesis begins with 3-aminopropan-1-ol as the foundational scaffold. Sequential alkylation introduces the chloroethylamino groups:

-

Primary Amine Functionalization :

Reacting 3-aminopropan-1-ol with 2-chloroethylamine under basic conditions (pH 9–10, 50–60°C) yields 3-((2-aminoethyl)amino)propan-1-ol. Excess 2-chloroethylamine ensures complete substitution. -

Chloroethylation :

The intermediate undergoes a second alkylation with 1,2-dichloroethane in ethanol at reflux (78°C), forming the bis-chloroethylamino side chains. Stoichiometric control prevents over-alkylation.

Phosphorylation :

The hydroxyl group of the alkylated product is phosphorylated using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (0–5°C). The reaction proceeds via nucleophilic substitution, yielding the monophosphate ester.

Salt Formation :

Treating the phosphorylated product with concentrated hydrochloric acid (HCl) in methanol precipitates the dihydrochloride salt, which is isolated via filtration and dried under vacuum.

Alternative Pathway: Cyclophosphamide Degradation

This compound forms as a degradation product of cyclophosphamide under accelerated stability conditions (40°C/75% RH). Hydrolytic cleavage of cyclophosphamide’s oxazaphosphorine ring releases the phosphorylated propanolamine derivative, which subsequently reacts with residual chloroethylamine impurities.

Key Stability Data :

| Storage Condition | Impurity D Concentration (%) |

|---|---|

| 40°C/75% RH (3 months) | 0.310 |

| 40°C/75% RH (6 months) | 0.784 |

Table 1: Accumulation of the compound in cyclophosphamide capsules under stress conditions.

Analytical Verification of Synthesis

Ion Chromatography with Dual Detection

Post-synthesis, the compound is quantified using non-suppressed ion chromatography coupled with UV and conductivity detectors:

-

Conductivity Detection : Monitors impurities A, D, and propanolamine (LOQ: 10 mg/L for A/D, 2 mg/L for propanolamine).

Chromatographic Conditions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.